Isoaminile

Content Navigation

CAS Number

Product Name

IUPAC Name

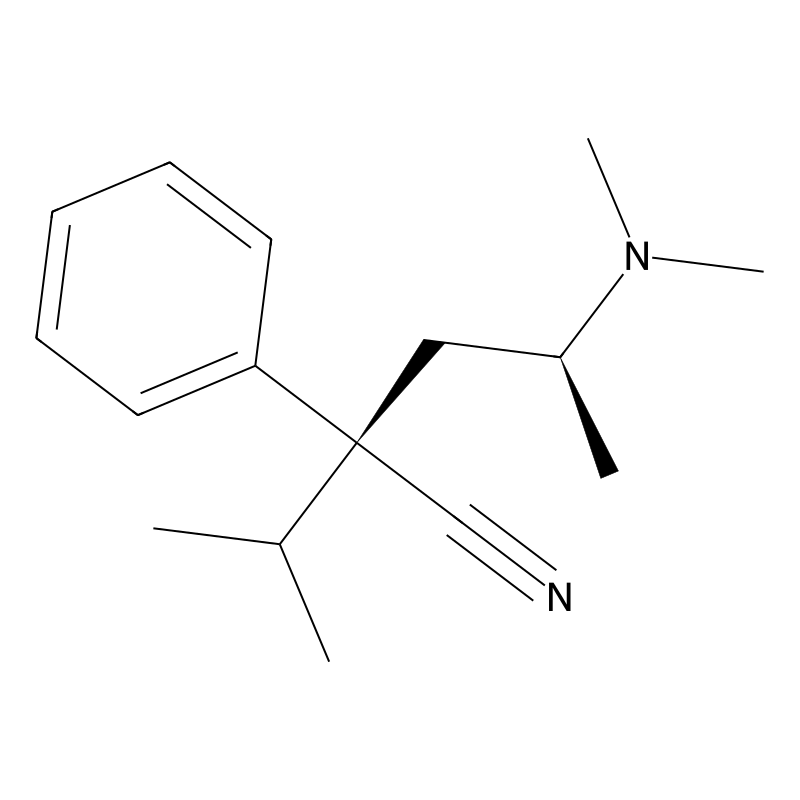

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antitussive Activity:

Early research focused on isoaminile's potential as a cough suppressant. Studies conducted in the 1950s demonstrated its effectiveness in reducing cough frequency in healthy volunteers []. The mechanism of action is believed to involve inhibition of specific nerve receptors in the airways, leading to a decrease in cough reflex []. However, due to concerns about side effects and the development of safer alternatives, isoaminile is not widely used as a cough suppressant today [].

Muscarinic Receptor Antagonist:

Isoaminile exhibits antagonist properties at muscarinic receptors, which are a type of receptor protein found in various tissues throughout the body. These receptors play a role in numerous physiological processes, including muscle contraction, gland secretion, and heart rate regulation. Research has explored isoaminile's potential to modulate muscarinic receptor activity, potentially aiding in the study of diseases like overactive bladder or asthma, where muscarinic receptor signaling is involved [].

Research Tool for Nicotine Studies:

Due to its structural similarity to nicotine, isoaminile has been used as a research tool to investigate the effects of nicotine on the body. Studies have employed isoaminile to understand how nicotine interacts with specific receptors and signaling pathways []. This research can contribute to a better understanding of nicotine addiction and the development of smoking cessation therapies.

Isoaminile is a synthetic compound classified as an antitussive, primarily used to suppress cough. It is chemically related to methadone and exhibits both anticholinergic properties, functioning as an antimuscarinic and antinicotinic agent. The molecular formula of Isoaminile is C₁₆H₂₄N₂, and it has a molecular weight of approximately 248.38 g/mol. The compound is often administered in the form of its cyclamate salt, with typical therapeutic doses ranging from 40 to 80 mg .

- Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different derivatives.

- Acylation: Isoaminile can participate in acylation reactions, which modify its functional groups and potentially alter its pharmacological properties .

- Hydrolysis: The compound may also undergo hydrolysis under certain conditions, especially in the presence of water and acidic or basic catalysts.

These reactions can be leveraged to synthesize derivatives or to study the compound's reactivity and stability.

Isoaminile exhibits significant biological activity as an antitussive agent. Its mechanism of action involves the suppression of the cough reflex by acting on the central nervous system. Additionally, its anticholinergic properties contribute to its therapeutic effects by inhibiting the activity of acetylcholine at muscarinic receptors, which can help reduce bronchial secretions and alleviate coughing .

Furthermore, studies indicate that Isoaminile may have potential interactions with opioid receptors, similar to other compounds in its class, although it is not primarily classified as an opioid .

The synthesis of Isoaminile can be achieved through several methods:

- Enzymatic Synthesis: Recent studies have reported lipase-mediated synthesis techniques that allow for the enantioselective production of Isoaminile's various enantiomers. This method enhances yield and purity while minimizing side reactions .

- Traditional Organic Synthesis: Isoaminile can also be synthesized through classical organic chemistry methods involving alkylation reactions with appropriate starting materials such as 2-dimethylamino-1-chloropropane .

These methods highlight the versatility in producing Isoaminile for pharmaceutical applications.

Isoaminile is primarily used as an antitussive agent in clinical settings. Its effectiveness in suppressing cough makes it valuable in treating conditions such as:

- Acute respiratory infections

- Chronic obstructive pulmonary disease

- Allergic coughs

Additionally, due to its anticholinergic properties, it may also find applications in managing symptoms associated with excessive bronchial secretions .

Research into the interaction profile of Isoaminile reveals potential connections with various neurotransmitter systems. As an anticholinergic agent, it may interact with acetylcholine receptors, influencing cholinergic signaling pathways. Moreover, preliminary studies suggest that Isoaminile could interact with opioid receptors, although this aspect requires further investigation to clarify its implications for pain management or addiction potential .

Isoaminile shares structural similarities with several other compounds, particularly within the class of antitussives and opioids. Below are some comparable compounds along with a brief comparison highlighting their unique features:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Methadone | High | Opioid analgesic | Long half-life; used for addiction treatment |

| Dextromethorphan | Moderate | Antitussive | NMDA receptor antagonist; non-opioid |

| Codeine | Moderate | Opioid analgesic | Naturally occurring; less potent than morphine |

| Diphenhydramine | Low | Antihistamine | Primarily used for allergies; sedative effects |

Isoaminile's unique combination of antitussive and anticholinergic properties distinguishes it from these compounds, making it particularly effective for cough suppression without the full opioid profile associated with drugs like methadone or codeine.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

ATC Code

R05 - Cough and cold preparations

R05D - Cough suppressants, excl. combinations with expectorants

R05DB - Other cough suppressants

R05DB04 - Isoaminile

Other CAS

Wikipedia

Use Classification

Dates

2: Marigo M, Ferrara SD, Cima L, Giusti P, Floreani M. Some cases of acute intoxications from compulsive use of isoaminile. Arch Toxicol. 1979 Sep;42(4):295-301. PubMed PMID: 518294.

3: Bastos WP, Ramos AO. Isoaminile as inhibitor of muscarinic and nicotinic ganglionic receptors. Pharmacology. 1970;4(1):39-44. PubMed PMID: 5431771.

4: GRAHAM JD. Evaluation of isoaminile citrate as an antitussive. J New Drugs. 1962 Jan-Feb;2:43-9. PubMed PMID: 13901029.

5: BRENNER-GOEDDERZ L. [Peracon in practice. Experiences with a new kind of antitussive agent]. Med Klin. 1959 Oct 30;54:2004-6. German. PubMed PMID: 13804201.